4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential role as a selective inhibitor of histone deacetylases, specifically Histone Deacetylase 1 and Histone Deacetylase 2. This compound is classified within the broader category of benzamide derivatives, which are known for their diverse biological activities, including anticancer properties.
The compound can be synthesized through various organic chemistry methods, often involving multi-step reactions that incorporate thiophene and amide functionalities. Research has shown its relevance in scientific studies focusing on gene expression regulation and cancer therapy.
4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide belongs to the class of benzamide derivatives. It is characterized by the presence of an acetamido group and a thiophene moiety, which contribute to its biological activity. The chemical formula is , with a molecular weight of approximately 351.424 g/mol.
The synthesis of 4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide typically involves several key steps:
The reaction conditions can vary but commonly involve solvents like dichloromethane or dimethylformamide, along with catalysts such as pyridine or triethylamine to facilitate the acylation and coupling processes. Reaction temperatures and times are optimized to maximize yield and minimize by-products.
The molecular structure of 4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide features:
4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide can undergo several types of chemical reactions:
Common reagents used in these reactions include:
4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide acts primarily as a selective inhibitor of histone deacetylases. By inhibiting these enzymes, the compound leads to increased acetylation of histones, which in turn influences gene expression patterns.
The inhibition affects various biochemical pathways involved in cell cycle regulation, apoptosis, and differentiation. The specific pathways impacted depend on the genes that are upregulated due to increased histone acetylation.
The compound exhibits properties typical of organic molecules with aromatic structures:
Key chemical properties include:
4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide has potential applications in:
This compound exemplifies how modifications in molecular structure can lead to significant changes in biological activity, thus providing a pathway for innovative therapeutic strategies in treating complex diseases like cancer.
4-Acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide functions as a potent and selective inhibitor targeting class I histone deacetylases, with pronounced activity against histone deacetylase 1 and histone deacetylase 2. Biochemical analyses demonstrate exceptional inhibitory potency, with half-maximal inhibitory concentration values of 1 nanomolar for histone deacetylase 1 and 8 nanomolar for histone deacetylase 2 in enzymatic assays utilizing recombinant human enzymes [2] . This inhibition exhibits remarkable selectivity, evidenced by significantly weaker activity against other histone deacetylase isoforms—requiring over 57-fold higher concentrations to inhibit histone deacetylase 3 (half-maximal inhibitory concentration = 458 nanomolar), and exceeding 20 micromolar concentrations for measurable inhibition of histone deacetylase 8 [2]. The compound operates through direct, high-affinity interaction with the catalytic zinc ion situated within the enzymatic active site, characteristic of the ortho-aminoanilide zinc-binding pharmacophore [3]. This binding mechanism effectively blocks the deacetylation reaction, leading to intracellular accumulation of acetylated histone substrates.
The epigenetic consequences of histone deacetylase 1/histone deacetylase 2 inhibition by this compound are profound and quantifiable. Experimental data reveal that treatment significantly elevates acetylation levels of specific histone residues, including H2B (tetra-acetylated form), histone H3 lysine 9 (H3K9ac), and histone H4 lysine 12 (H4K12ac), across multiple brain regions in animal models. Quantitative assessments show 1.5 to 2.0-fold increases in these acetylation marks following compound administration, demonstrating broad chromatin-modifying effects [2]. These post-translational modifications directly influence nucleosome architecture by reducing electrostatic affinity between histone proteins and DNA phosphate backbones. The resultant chromatin relaxation facilitates transcription factor accessibility to previously condensed genomic regions, thereby altering transcriptional programs [3]. Notably, this compound exhibits sufficient blood-brain barrier penetration to modulate central nervous system chromatin states, with measurable brain concentrations reaching 0.83 micromolar following systemic administration (45 milligrams per kilogram intraperitoneal injection), supporting its utility in neuroscience research [2].
The functional outcomes of these molecular events include selective modulation of gene networks involved in cellular differentiation, proliferation, and neuronal plasticity. In cancer models, this compound demonstrates preferential anti-proliferative effects against malignant cells (half-maximal inhibitory concentration = 4 micromolar in HCT116 colon carcinoma) while sparing non-transformed human mammary epithelial cells (half-maximal inhibitory concentration > 50 micromolar), indicating potential therapeutic selectivity derived from its epigenetic actions . Furthermore, research applications extend beyond oncology; the compound facilitates investigation into mood regulation pathways through chromatin remodeling in limbic brain regions, establishing critical links between histone deacetylase 1/histone deacetylase 2 inhibition, histone hyperacetylation, and behavioral phenotypes [2].
Table 2: Enzymatic Inhibition Profile and Epigenetic Effects of 4-Acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide
Parameter | Value | Biological Significance |
---|---|---|
HDAC1 IC₅₀ | 1 nM | Primary enzymatic target |
HDAC2 IC₅₀ | 8 nM | Secondary enzymatic target |
HDAC3 IC₅₀ | 458 nM | Demonstrates class I selectivity |
HDAC8 IC₅₀ | >20 µM | Confirms isoform selectivity |
H4K12 Acetylation Increase | 1.5-2.0 fold | Chromatin relaxation biomarker |
Brain Penetrance (Cₘₐₓ) | 0.83 µM (after 45 mg/kg i.p.) | Enables CNS epigenetic studies |
HCT116 Antiproliferative IC₅₀ | 4 µM | Cancer-relevant cellular effect |
Within the structural taxonomy of histone deacetylase inhibitors, 4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide occupies a distinct niche defined by its ortho-aminoanilide zinc-binding group. This pharmacophoric motif differentiates it fundamentally from the more prevalent hydroxamate-based inhibitors (e.g., vorinostat, panobinostat) that dominate the clinical landscape [3]. The ortho-aminoanilide group coordinates the catalytic zinc ion through its aniline nitrogen, forming a stable, bidentate chelation complex. This interaction exhibits slower binding kinetics compared to hydroxamates, contributing to enhanced isoform selectivity, particularly for histone deacetylase 1 and histone deacetylase 2 over other zinc-dependent histone deacetylase enzymes [3] [6]. Crucially, this zinc-binding group confers superior metabolic stability by avoiding the rapid glucuronidation and hydrolysis pathways that limit the therapeutic utility of many hydroxamate compounds [3].
The molecule's structural organization follows the canonical three-domain histone deacetylase inhibitor pharmacophore model: 1) The zinc-binding group (ortho-aminoaniline), 2) The hydrophobic linker region (phenyl ring), and 3) The surface-binding cap group (4-acetamidobenzoyl moiety) [2] . The cap domain exhibits sophisticated molecular recognition properties; the 4-acetamido substituent engages in hydrogen bonding and van der Waals interactions with amino acid residues bordering the active site entrance. This cap group architecture, particularly the para-oriented acetamido functionality, contributes significantly to the compound's exceptional selectivity profile by sterically excluding engagement with histone deacetylase isoforms possessing narrower active site tunnels [3] . The central phenyl linker provides optimal distance for simultaneous zinc coordination and surface interactions, while the thiophene moiety extending from the aniline ring enhances hydrophobic contacts within an accessory channel unique to histone deacetylase 1 and histone deacetylase 2 .
When evaluated against other zinc-binding group classes, the ortho-aminoanilide demonstrates favorable pharmacological properties. Unlike hydroxamates that exhibit broad anti-histone deacetylase activity and associated toxicity profiles, this compound's selective inhibition profile minimizes off-target epigenetic effects [3]. Comparative studies indicate benzamide-based inhibitors like 4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)benzamide offer improved pharmacokinetic properties, including extended systemic exposure evidenced by an elimination half-life of 6.4-7.2 hours in neural tissue, which supports sustained epigenetic modulation [2]. Furthermore, the compound maintains chemical stability under physiological conditions, contrasting with thiol-based zinc-binding groups prone to oxidative dimerization [3]. Its physicochemical profile—moderate lipophilicity (calculated partition coefficient) and molecular weight below 400 Daltons—facilitates cellular permeability and blood-brain barrier penetration, distinguishing it from larger peptide-mimetic histone deacetylase inhibitors [2] .
Table 3: Pharmacophoric Elements and Comparative Advantages of the Ortho-Aminoanilide Zinc-Binding Group
Pharmacophore Element | Structural Feature | Functional Contribution |
---|---|---|
Zinc-Binding Group | Ortho-aminoanilide | Selective bidentate zinc chelation; Slow dissociation kinetics |
Cap Group | 4-acetamidobenzoyl | Target selectivity via surface interactions; Hydrogen bonding capacity |
Linker Region | Phenyl ring | Optimal spacer length (∼5.5 Å) for active site access |
Auxiliary Substituent | 2-Thienyl group at meta-position | Enhanced hydrophobic pocket engagement |
Key Advantage vs. Hydroxamates | No hydroxamic acid moiety | Avoids metabolic instability (glucuronidation/hydrolysis) |
Key Advantage vs. Thiols | Absence of free thiol | Prevents oxidative degradation |
Key Advantage vs. Peptides | Low molecular weight (351.42 g/mol) | Enhanced membrane permeability |
CAS No.: 855-19-6
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 29733-86-6